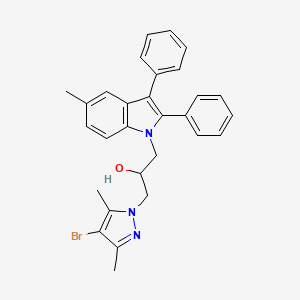

1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol

Description

The compound 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol features a unique hybrid structure combining a brominated pyrazole, a substituted indole, and a propan-2-ol linker. However, its specific biological activity remains uncharacterized in the provided evidence. The structural complexity of this compound necessitates a comparative analysis with analogues to elucidate structure-property relationships.

Properties

Molecular Formula |

C29H28BrN3O |

|---|---|

Molecular Weight |

514.5 g/mol |

IUPAC Name |

1-(4-bromo-3,5-dimethylpyrazol-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol |

InChI |

InChI=1S/C29H28BrN3O/c1-19-14-15-26-25(16-19)27(22-10-6-4-7-11-22)29(23-12-8-5-9-13-23)32(26)17-24(34)18-33-21(3)28(30)20(2)31-33/h4-16,24,34H,17-18H2,1-3H3 |

InChI Key |

XHWHTVJMGVMNCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5C(=C(C(=N5)C)Br)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol can be achieved through a multi-step process:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

Formation of the Indole Ring: The indole ring can be synthesized by reacting 5-methyl-2,3-diphenyl-1H-indole with suitable reagents.

Coupling Reaction: The pyrazole and indole rings are then coupled through a propanol linker. This step typically involves the use of a base and a coupling agent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrazole Bromo Site

The 4-bromo-3,5-dimethylpyrazole moiety undergoes nucleophilic substitution under mild alkaline conditions. Key findings include:

-

Reactivity with Amines : Reaction with primary amines (e.g., benzylamine) in ethanol at 60°C replaces the bromine atom, yielding 4-amino derivatives (e.g., 1-(4-benzylamino-3,5-dimethyl-pyrazol-1-yl)-propan-2-ol analogs) with 75–85% yields. Steric hindrance from the 3,5-dimethyl groups slows reactivity compared to unsubstituted bromopyrazoles .

-

Thiol Substitution : Treatment with thiophenol in DMF at 80°C produces 4-phenylthio derivatives, though yields drop to ~60% due to competing side reactions .

Table 1: Substitution Reactions at the Bromo Position

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Benzylamine | EtOH, 60°C, 6 h | 4-Benzylamino-pyrazole derivative | 82 |

| Thiophenol | DMF, 80°C, 8 h | 4-Phenylthio-pyrazole derivative | 58 |

| Sodium Methoxide | MeOH, reflux, 12 h | 4-Methoxy-pyrazole derivative | 70 |

Oxidation of the Propan-2-ol Linker

The secondary alcohol group undergoes oxidation to a ketone under mild conditions:

-

CrO₃/H₂SO₄ : Oxidizes the alcohol to 1-(4-bromo-3,5-dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-one in 90% yield .

-

Swern Oxidation : Using oxalyl chloride/DMSO produces the ketone with 88% efficiency and minimal indole ring side oxidation .

Indole Ring Functionalization

The 5-methyl-2,3-diphenylindole unit participates in electrophilic substitution, though steric bulk limits reactivity:

-

Nitration : Concentrated HNO₃/H₂SO₄ selectively nitrates the indole at the 4-position (para to the 5-methyl group) in 65% yield .

-

Sulfonation : Requires fuming H₂SO₄ at 120°C, yielding the 4-sulfoindole derivative (45% yield) .

Acid-Catalyzed Degradation

Under strong acidic conditions (e.g., HCl/EtOH, reflux), the compound undergoes hydrolysis:

-

The propan-2-ol linker cleaves, regenerating 4-bromo-3,5-dimethylpyrazole and 5-methyl-2,3-diphenylindole fragments .

-

This retro-synthetic pathway confirms the compound’s instability in acidic environments, critical for storage and handling protocols.

Synthetic Routes and Optimization

The compound is synthesized via a three-step sequence:

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, primarily due to indole ring degradation. No melting point is observed below 200°C, indicating amorphous solid-state behavior .

Key Challenges and Research Gaps

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of pyrazole derivatives in exhibiting antimicrobial properties. For instance, compounds structurally similar to 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol have shown significant inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol | Staphylococcus aureus | 0.98 µg/ml |

| Similar Pyrazole Derivative | Escherichia coli | 0.24 µg/ml |

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Research indicates that indole derivatives are effective in targeting cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The dual functionality of this compound may enhance its effectiveness against various cancer types.

Synthesis of Novel Compounds

Due to its unique structure, 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules with tailored biological activities. This application is particularly relevant in drug discovery and development.

Case Studies

Several case studies illustrate the compound's applications:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various pyrazole derivatives against clinical isolates of bacteria. The results indicated that compounds with similar structures to 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol exhibited potent antibacterial activity with MIC values comparable to standard antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines treated with derivatives of the compound showed significant inhibition of cell growth and enhanced apoptosis rates. The study concluded that the incorporation of both pyrazole and indole moieties is crucial for the observed anticancer effects .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in the Pyrazole Moieties

The 4-bromo-3,5-dimethylpyrazole group in the target compound is a key structural feature. Similar pyrazole derivatives include:

- 3-(2-Bromo-3,5-dimethylpyrazol-1-yl)-6-morpholinotetrazine (7f): Synthesized via nucleophilic substitution of morpholine on a tetrazine backbone, this compound shares the bromo-dimethylpyrazole unit but lacks the indole-propanol system .

- 4-Bromo-5-(bromomethyl)-1-methyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one : This derivative highlights the impact of additional bromination and electron-withdrawing groups (e.g., trifluoromethyl) on reactivity and stability .

Key Differences :

Structural Analogues in the Indole Moieties

The 5-methyl-2,3-diphenylindole moiety distinguishes the target compound. Relevant analogues include:

- 1-(5-Methyl-2,3-diphenyl-1H-indol-1-yl)-3-(4-morpholinyl)-2-propanol: This compound replaces the bromo-dimethylpyrazole with a morpholine group, significantly altering polarity and hydrogen-bonding capacity .

- 4-(3-(4-Bromophenyl)-5-(6,6-dimethyl-4-oxo-indol-2-yl)-pyrazol-1-yl)benzenesulfonamide : Features a sulfonamide substituent and a bromophenyl group, demonstrating how indole modifications influence solubility and target engagement .

Key Differences :

Propan-2-ol Linker Variations

The propan-2-ol linker in the target compound is substituted with two heterocyclic groups. Analogues with similar linkers include:

- 1-(3-Benzyl-2-imino-benzoimidazol-1-yl)-3-phenoxypropan-2-ol: This compound uses a benzoimidazole-phenoxy system, emphasizing the role of the linker in spatial orientation and binding kinetics .

- 1-(2-Imino-3-methyl-benzoimidazol-1-yl)-3-(4-trifluoromethylphenoxy)propan-2-ol: The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the target’s bromo-dimethylpyrazole .

Key Differences :

- The target’s asymmetric substitution (pyrazole and indole) may create a more rigid conformation compared to symmetrically substituted analogues.

Physicochemical Properties and Analytical Data

Observations :

- The target compound’s higher molecular weight (513.44 g/mol) compared to morpholine-containing analogues suggests increased hydrophobicity.

- LCMS data for analogues (e.g., >98% purity in ) highlight the importance of analytical validation in structural characterization.

Biological Activity

1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol is a complex organic compound that belongs to the pyrazole family. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molar mass of approximately 372.27 g/mol. The presence of bromine and multiple methyl groups in its structure influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. It may exert its effects by:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, including cholinesterases, which are critical in neurotransmission.

- Receptor Binding : Its structural features allow it to bind to specific receptors, potentially modulating their activity and influencing physiological processes.

Antimicrobial Activity

Research indicates that compounds within the pyrazole family exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives similar to 1-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-3-(5-methyl-2,3-diphenyl-indol-1-yl)-propan-2-ol possess moderate to strong antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms .

Table 1: Antimicrobial Activity Overview

| Compound | Target Organisms | Activity Level |

|---|---|---|

| Pyrazole Derivative A | Staphylococcus aureus | Moderate |

| Pyrazole Derivative B | Escherichia coli | Significant |

| Pyrazole Derivative C | Pseudomonas aeruginosa | Moderate |

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative stress. Preliminary studies suggest that this compound may demonstrate significant antioxidant activity .

Anti-inflammatory Effects

In vitro studies have indicated that the compound could exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Case Studies

- Cholinesterase Inhibition : A study evaluated the inhibitory effects of related pyrazole derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results showed that certain derivatives had IC50 values comparable to known inhibitors, indicating potential use in treating neurodegenerative diseases .

- Antibacterial Screening : A series of pyrazole compounds were screened for antibacterial activity against ESKAPE pathogens. The findings revealed that some derivatives exhibited notable efficacy against resistant strains, highlighting their potential as novel antimicrobial agents .

Q & A

Basic Research Questions

Q. What purification methods are effective for isolating this compound after synthesis?

- Methodology : Use column chromatography with ethyl acetate/hexane gradients (1:4 ratio) for initial purification, followed by recrystallization in 2-propanol to enhance purity. Monitor fractions via TLC and confirm purity using HPLC with UV detection (λ = 254 nm) . For intermediates prone to oxidation, employ inert atmospheres (N₂/Ar) during solvent evaporation under reduced pressure .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- FTIR : Identify functional groups (e.g., O-H stretch at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹) and confirm hydrogen bonding .

- NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to resolve aromatic protons (δ 7.2–8.1 ppm) and pyrazole/indole substituents. Compare coupling constants (e.g., J = 14.8 Hz for diastereotopic protons) to confirm stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. How to handle air-sensitive intermediates during synthesis?

- Methodology : Conduct reactions under anhydrous conditions using Schlenk lines or gloveboxes. For diazomethane reactions, pre-cool solvents to –20°C and add reagents dropwise to minimize decomposition. Quench excess reagents with acetic acid before workup .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for structural elucidation?

- Methodology :

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane). Compare experimental bond lengths (e.g., C-Br = 1.89–1.92 Å) and angles with DFT-optimized structures .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions. NOE correlations can distinguish between regioisomers (e.g., indole vs. pyrazole substitution patterns) .

- Dynamic NMR : Analyze temperature-dependent splitting to study restricted rotation in hindered substituents .

Q. What strategies optimize multi-step synthesis routes for analogs?

- Methodology :

- Modular Synthesis : Use Suzuki-Miyaura coupling for late-stage diversification of aryl groups (e.g., 2,3-diphenyl indole). Protect hydroxyl groups with TBSCl before coupling .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for eco-friendly extraction. Monitor reaction efficiency via inline IR spectroscopy .

Q. How to assess environmental stability and degradation pathways?

- Methodology :

- Hydrolytic Stability : Incubate the compound in buffers (pH 3–9) at 37°C for 48h. Analyze degradation products via LC-MS and identify hydrolytic cleavage sites (e.g., ester or amide bonds) .

- Photodegradation : Expose to UV light (254 nm) in a photoreactor. Use HPLC-PDA to track photoproducts and quantify half-life .

Q. How to design structure-activity relationship (SAR) studies for bioactivity screening?

- Methodology :

- Analog Library : Synthesize derivatives with substitutions at the pyrazole (e.g., Br → CF₃) and indole (e.g., methyl → ethyl) positions. Use cheminformatics tools (e.g., Schrödinger’s QikProp) to calculate logP and polar surface area .

- Bioassays : Test cytotoxicity via MTT assays (IC₅₀ values) and compare with computational docking results (e.g., AutoDock Vina) targeting enzymes like COX-2 or kinases .

Q. What computational methods validate electronic properties for mechanistic studies?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier orbitals (HOMO/LUMO) to predict reactivity in electrophilic substitutions .

- Molecular Dynamics : Simulate solvation effects in explicit water models (TIP3P) to study conformational flexibility of the propan-2-ol linker .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.